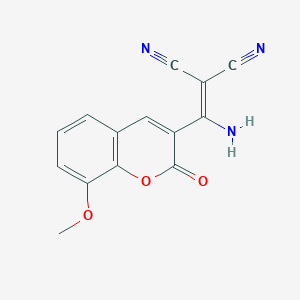

(Amino(8-methoxy-2-oxo(2H-chromen-3-YL))methylene)methane-1,1-dicarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amino(8-methoxy-2-oxo(2H-chromen-3-YL))methylene)methane-1,1-dicarbonitrile (Ammc) is a synthetic compound that has been studied for its potential applications in various scientific fields. Ammc is a member of the chromen family and is composed of an amino group, a methylene group, and two carbonitrile groups. It has a molecular weight of 336.41 g/mol and a melting point of approximately 200°C. Ammc has been studied for its potential applications in biochemistry, pharmacology, and organic chemistry.

科学的研究の応用

Methane Utilization in Environmental Science

Methanotrophic Bacteria's Biotechnological Applications

Methanotrophs, bacteria that use methane as their sole carbon source, have been identified as having a plethora of biotechnological applications. They can generate valuable products such as single-cell protein, biopolymers, and components for nanotechnology applications using methane. These bacteria could be genetically engineered to produce new compounds, demonstrating methane's potential in environmental biotechnology and sustainable resource utilization (Strong, Xie, & Clarke, 2015).

Green Chemistry and Methane Conversion

The conversion of methane to transportable liquid fuels and chemicals via catalytic methylation of aromatics presents a green chemistry perspective. Utilizing methane in this manner aligns with efforts to reduce greenhouse gas emissions and develop more sustainable chemical production methods. This process, known as "oxidative methylation," underscores the environmental significance of methane in green chemistry initiatives (Adebajo, 2007).

Methane in Biochemical Research

Homogeneous Functionalization of Methane

Research into the homogeneous functionalization of methane aims to develop less expensive and cleaner processes for converting methane into fuels and chemicals. This area of study addresses the grand challenge of tapping into the vast reserves of methane from natural gas as a more sustainable source than oil. It highlights the importance of methane in chemical research, focusing on the development of efficient catalysis for methane conversion (Gunsalus et al., 2017).

Environmental Impact and Methane Oxidation

Aerobic Methane Oxidation and Denitrification

The process of aerobic methane oxidation coupled to denitrification (AME-D) demonstrates methane's role in linking the global methane and nitrogen cycles. This research area explores microbial mechanisms and potential applications of AME-D, such as nitrogen removal from wastewater. It emphasizes methane's environmental impact and its potential for contributing to biotechnological solutions for environmental issues (Zhu et al., 2016).

特性

IUPAC Name |

2-[amino-(8-methoxy-2-oxochromen-3-yl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c1-19-11-4-2-3-8-5-10(14(18)20-13(8)11)12(17)9(6-15)7-16/h2-5H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXQHUVVTYVROA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=C(C#N)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Amino(8-methoxy-2-oxo(2H-chromen-3-YL))methylene)methane-1,1-dicarbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2737806.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2737809.png)

![N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2737812.png)

![Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate](/img/structure/B2737818.png)

![4-Chloro-2-[(diethylamino)(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B2737821.png)